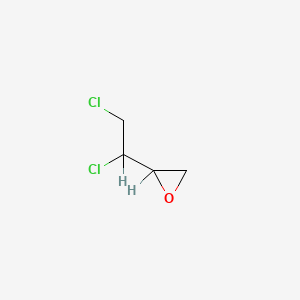

2-(1,2-Dichloroethyl)oxirane

Description

Theoretical Foundations of Epoxide Reactivity and Ring Strain Phenomena

Epoxides, also known as oxiranes, are a class of three-membered cyclic ethers that hold a significant position in organic chemistry. Their unique structure, a triangle composed of one oxygen and two carbon atoms, is the source of their notable reactivity. scbt.comfoodb.ca The ideal bond angle for a tetrahedral sp³-hybridized carbon atom is approximately 109.5°, but the internal bond angles in an epoxide ring are constrained to about 60°. masterorganicchemistry.com This severe deviation from the ideal geometry results in substantial angle and torsional strain, collectively known as ring strain.

The ring strain energy of the parent compound, oxirane (ethylene oxide), is estimated to be around 25-27 kcal/mol. masterorganicchemistry.com This high degree of strain makes epoxides significantly more reactive than their acyclic ether counterparts, effectively acting as "spring-loaded" electrophiles. masterorganicchemistry.com The inherent instability drives reactions that lead to the opening of the ring, as this relieves the strain. wikipedia.org The inclusion of the electronegative oxygen atom in the ring helps to distribute electron density, which offers some stability compared to a purely carbon-based ring like cyclopropane, but the strain remains a dominant feature of their chemistry. brainly.com

Epoxide ring-opening can be initiated under both basic and acidic conditions, proceeding through different mechanisms. masterorganicchemistry.comlibretexts.org

Basic or Nucleophilic Conditions: Under basic conditions, a strong nucleophile attacks one of the electrophilic carbons of the epoxide ring. This reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom. libretexts.org

Acidic Conditions: In an acidic medium, the epoxide oxygen is first protonated, creating a good leaving group and making the ring more susceptible to nucleophilic attack. The reaction proceeds via a mechanism with substantial SN1 (unimolecular nucleophilic substitution) character. The positive charge begins to build on the more substituted carbon, which is better able to stabilize it. Consequently, the nucleophile attacks the more substituted carbon. libretexts.org

This predictable, yet contrasting, regioselectivity under different conditions makes epoxides exceptionally versatile intermediates in organic synthesis.

Table 1: Comparison of Ring Strain Energies in Small Rings

| Compound | Ring Size | Heteroatom | Strain Energy (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | None | ~27.8 researchgate.net |

| Oxirane | 3 | Oxygen | ~27.3 masterorganicchemistry.com |

| Cyclobutane | 4 | None | ~26.8 researchgate.net |

Strategic Importance of Chlorinated Oxiranes in Synthetic Methodologies

The introduction of chlorine atoms to the oxirane framework further enhances their synthetic utility, creating a subclass of compounds known as chlorinated oxiranes. These compounds are pivotal intermediates in the synthesis of a wide range of molecules, including polymers, agrochemicals, and pharmaceuticals. rsc.org The presence of one or more chlorine atoms imparts several key characteristics:

Modified Reactivity: Halogens are electronegative and exert a strong electron-withdrawing inductive effect. unizin.orgquora.com This effect can increase the electrophilicity of the epoxide ring carbons, potentially influencing the rate and regioselectivity of ring-opening reactions. scbt.com The presence of chlorine substituents can modulate the reactivity patterns of the epoxide.

Additional Functional Handles: The carbon-chlorine bond itself serves as a functional group that can participate in subsequent reactions, such as nucleophilic substitutions or eliminations. This bifunctionality allows for complex molecular architectures to be constructed from relatively simple chlorinated epoxide precursors.

Stereochemical Control: In certain contexts, a nearby chlorine atom can influence the stereochemical outcome of reactions. For instance, chlorine has been shown to play a stereocontrolling role in epoxide-initiated cyclization reactions, highlighting its utility as a single-atom auxiliary for directing chemical transformations. nih.gov

Chlorinated epoxides are often synthesized via the epoxidation of chlorinated alkenes or through the chlorohydrin pathway, which involves the formation of a halohydrin intermediate that is subsequently treated with a base to induce ring closure. wikipedia.org The reverse reaction, the ring-opening of an epoxide with a halide source to form a halohydrin, is also a fundamental transformation in organic synthesis. fiveable.meorganic-chemistry.org This strategic positioning at the crossroads of multiple functional group interconversions makes chlorinated oxiranes valuable building blocks in synthetic chemistry.

Scope and Research Trajectories for 2-(1,2-Dichloroethyl)oxirane Studies

The specific compound, this compound, is a chlorinated epoxide that serves as a valuable intermediate in targeted chemical syntheses. While not as widely studied as simpler analogs like epichlorohydrin, its importance is demonstrated in specific research applications, particularly as a precursor for generating metabolites of industrial chemicals for biological studies.

A significant research application of this compound is its use in the synthesis of (1-chloroethenyl)oxirane (B1220758). nih.gov The latter is the primary mutagenic metabolite of β-chloroprene, an industrial monomer. nih.gov To investigate the biological activities of (1-chloroethenyl)oxirane, such as its interaction with DNA, a reliable synthetic source is required. Research studies have detailed a two-step procedure where this compound is first prepared and then converted to the target (1-chloroethenyl)oxirane via dehydrochlorination with a strong base like potassium hydroxide (B78521). nih.gov This synthetic route underscores the role of this compound as a critical research chemical, enabling studies into the mechanisms of genotoxicity of industrially relevant compounds. nih.govacs.org

The synthesis of this compound itself has been described in the literature, for example, through the epoxidation of 3,4-dichloro-1-butene (B1205564). nih.gov Its utility as a building block stems from the combination of the reactive epoxide ring and the two chlorine atoms, which can be manipulated in subsequent chemical steps. The research trajectory for this compound is thus closely tied to its role as a key intermediate for accessing other complex or difficult-to-isolate chemicals, facilitating deeper investigation into their properties and interactions in biological systems.

Table 2: Chemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆Cl₂O |

| Molecular Weight | 140.99 g/mol |

| Common Precursor | 3,4-dichloro-1-butene nih.gov |

| Known Application | Intermediate in the synthesis of (1-chloroethenyl)oxirane nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-dichloroethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c5-1-3(6)4-2-7-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXROSORAUTSSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956380 | |

| Record name | 2-(1,2-Dichloroethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3491-32-5 | |

| Record name | 1,2-Dichloro-3,4-epoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003491325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92736 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,2-Dichloroethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 2 1,2 Dichloroethyl Oxirane

Regio- and Stereoselective Synthetic Strategies

The controlled synthesis of 2-(1,2-dichloroethyl)oxirane, where the relative and absolute stereochemistry of the chiral centers are precisely determined, is of significant interest. masterorganicchemistry.com

Epoxidation Reactions of Dichloroalkene Precursors

A primary route to this compound involves the epoxidation of a dichloroalkene precursor, specifically 3,4-dichloro-1-butene (B1205564). nih.govncats.io This reaction typically utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to introduce the epoxide functional group. nih.govvisualizeorgchem.com The reaction is an electrophilic addition of an oxygen atom to the double bond of the alkene. aceorganicchem.com

The stereochemistry of the starting alkene is often retained in the final epoxide product. aceorganicchem.com This means that if you begin with a specific stereoisomer of the dichloroalkene, the resulting this compound will have a corresponding stereochemistry. This stereospecificity is a key feature of epoxidation reactions with peroxy acids. aceorganicchem.com

A general two-step procedure involves the initial epoxidation of 3,4-dichloro-1-butene with m-CPBA, followed by dehydrohalogenation of the resulting intermediate dichloroepoxide. nih.govresearchgate.net This subsequent step, often carried out with a strong base like molten potassium hydroxide (B78521) (KOH), can lead to the formation of other related compounds, such as 2-chloro-3,4-epoxy-1-butene. nih.govresearchgate.net

Table 1: Epoxidation of 3,4-dichloro-1-butene

| Precursor | Reagent | Intermediate | Subsequent Reaction | Final Product Example | Overall Yield | Reference |

| 3,4-dichloro-1-butene | m-CPBA | This compound | Dehydrohalogenation with molten KOH | 2-chloro-3,4-epoxy-1-butene | 64% (2 steps) | nih.govresearchgate.net |

Cyclization Reactions from Halohydrin Intermediates

An alternative and widely used method for forming oxirane rings is through the intramolecular cyclization of a halohydrin intermediate. This process typically involves treating a vicinal halohydrin (a compound containing a halogen and a hydroxyl group on adjacent carbons) with a base. orgsyn.org The base deprotonates the hydroxyl group, and the resulting alkoxide then displaces the adjacent halide via an intramolecular SN2 reaction to form the three-membered oxirane ring. visualizeorgchem.com

For the synthesis of this compound, a suitable halohydrin precursor would be a trichlorobutanol derivative. For instance, the cyclization of 1,2,4-trichloro-3-butanol under basic conditions would yield the desired epoxide. The stereochemistry of the halohydrin directly influences the stereochemistry of the resulting epoxide due to the backside attack mechanism of the SN2 reaction. organic-chemistry.org

The stereoselective conversion of chlorohydrins to oxiranes is a well-established method, and by carefully selecting the reaction conditions, such as distilling the oxirane as it is formed, subsequent ring-opening reactions can be prevented, thus preserving the desired product. orgsyn.org

Enantioselective Catalytic Approaches to this compound and its Chiral Analogues

Achieving high enantioselectivity in the synthesis of chiral epoxides like this compound is a significant challenge. Enantioselective catalytic methods aim to produce a single enantiomer of the product in high excess. These approaches often employ chiral catalysts to control the stereochemical outcome of the reaction.

While specific examples for the direct enantioselective synthesis of this compound are not extensively detailed in the provided search results, general strategies for the enantioselective synthesis of epoxides can be applied. These include:

Catalytic Asymmetric Epoxidation: This involves using a chiral catalyst to influence the stereochemistry of the epoxidation of the dichloroalkene precursor. Various catalytic systems have been developed for asymmetric epoxidation, often involving transition metal complexes with chiral ligands.

Kinetic Resolution: This technique can be used to separate a racemic mixture of this compound. A chiral catalyst or reagent is used to selectively react with one enantiomer, leaving the other enantiomer unreacted and thus enriched.

From Chiral Pool: Synthesis can start from readily available enantiomerically pure starting materials. For instance, the conversion of (S)-2-chloroalkanoic acids to (R)-alkyloxiranes demonstrates this principle, where the stereochemistry is retained throughout the synthetic sequence. orgsyn.org

Research into the enantioselective synthesis of related compounds, such as α-halo-substituted epoxides, highlights the potential for developing specific methods for this compound. nih.gov The development of stereoselective syntheses of oxazolinyl nih.govresearchgate.netoxazetidines from lithiated 2-(1-chloroethyl)-2-oxazolines also showcases advanced stereocontrol in related systems. researchgate.net

Novel Reagent Development for Oxirane Ring Formation

The development of new reagents for epoxidation is an active area of research aimed at improving efficiency, selectivity, and environmental friendliness. While traditional peroxy acids like m-CPBA are effective, they can be hazardous. aceorganicchem.com

Alternative epoxidation reagents and systems include:

Dimethyldioxirane (DMDO): This reagent is known for its ability to perform epoxidations under mild conditions. researchgate.net

Hydrogen Peroxide in the Presence of a Nitrile: This system generates a peroxycarboximidic acid in situ, which then acts as the epoxidizing agent. researchgate.net

Transition Metal Phthalocyanine and Iodosobenzene: This combination acts as a novel epoxidation reagent system. google.com

For the formation of the oxirane ring from halohydrins, the choice of base can be critical. While traditional bases like sodium hydroxide or potassium hydroxide are common, the use of other bases might offer advantages in terms of reaction conditions and selectivity.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired this compound isomer. Key parameters that can be adjusted include:

Temperature: Epoxidation reactions are often carried out at low temperatures to control selectivity and prevent side reactions. The cyclization of chlorohydrins can also be temperature-dependent, with higher temperatures sometimes leading to racemization. orgsyn.org

Solvent: The choice of solvent can influence the rate and selectivity of both epoxidation and cyclization reactions.

Catalyst Loading: In catalytic enantioselective approaches, the amount of catalyst used can impact both the reaction rate and the enantiomeric excess of the product. mdpi.com

Reaction Time: Monitoring the reaction progress is essential to stop the reaction at the optimal point to maximize yield and minimize the formation of byproducts.

Response surface methodology (RSM) is a statistical approach that can be used to systematically optimize reaction conditions, such as temperature, catalyst concentration, and molar ratios of reactants, to achieve the highest possible yield and selectivity. mdpi.com

Table 2: Factors for Optimization in Oxirane Synthesis

| Parameter | Influence on Reaction | General Trend/Consideration |

| Temperature | Reaction rate, selectivity, side reactions | Lower temperatures often favor higher selectivity. |

| Solvent | Reagent solubility, reaction rate, stereochemical outcome | Polarity and coordinating ability are key factors. |

| Catalyst | Rate of reaction, enantioselectivity | Choice of metal and ligand is crucial for asymmetric synthesis. |

| Base | Rate of cyclization (for halohydrin route) | Strength and steric bulk can influence the reaction. |

| Reaction Time | Product yield vs. byproduct formation | Requires monitoring for optimal conversion. |

Scale-Up Considerations in Academic Laboratory Synthesis

Transitioning a synthetic procedure from a small, laboratory scale to a larger scale presents several challenges. While the provided information does not detail a specific scale-up of this compound synthesis, general principles of process chemistry are applicable. researchgate.netacs.org

Key considerations for scaling up the synthesis in an academic setting include:

Heat Transfer: Epoxidation and cyclization reactions can be exothermic. On a larger scale, efficient heat dissipation is crucial to maintain temperature control and prevent runaway reactions. researchgate.net

Mixing: Ensuring homogeneous mixing of reactants becomes more challenging in larger reaction vessels. Inefficient mixing can lead to localized "hot spots" and reduced yields or selectivity. researchgate.net

Reagent Addition: The rate of addition of reagents, such as the epoxidizing agent or the base, may need to be carefully controlled on a larger scale to manage the reaction rate and heat generation. acs.org

Work-up and Purification: Procedures for extraction, washing, and purification (e.g., distillation or chromatography) need to be adapted for larger volumes of material.

For academic laboratories, a "medium-scale" synthesis might involve going from milligram or gram quantities to tens or hundreds of grams. dtu.dk This often requires a shift from standard round-bottom flasks to larger, jacketed reaction vessels that allow for better temperature control. researchgate.net The use of kinetic modeling software can help predict the behavior of a reaction at a larger scale and identify optimal operating conditions. scale-up.com

Elucidation of Reaction Mechanisms Involving 2 1,2 Dichloroethyl Oxirane

Mechanistic Investigations of Nucleophilic Ring-Opening Reactions

The strained three-membered ring of epoxides, including 2-(1,2-dichloroethyl)oxirane, makes them susceptible to nucleophilic attack, leading to ring-opening. libretexts.org The specific mechanism of this reaction is highly dependent on the reaction conditions, particularly the pH of the medium. libretexts.orgtestbook.com These reactions can proceed through SN1-like or SN2-like pathways, which in turn dictates the regiochemical and stereochemical outcome of the product. libretexts.org

Acid-Catalyzed Ring-Opening Mechanisms (SN1-like vs. SN2-like)

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.orgtestbook.com This is followed by the nucleophilic attack. The precise mechanism of the nucleophilic attack is a topic of discussion and is often described as a hybrid between a pure SN1 and SN2 mechanism. libretexts.orgtestbook.comstackexchange.com

In a purely SN1 mechanism , the protonated epoxide would proceed to form a full carbocation intermediate, which would then be attacked by the nucleophile. This pathway would favor the attack on the more substituted carbon, as it can better stabilize the positive charge. libretexts.orgstackexchange.com

Conversely, a pure SN2 mechanism would involve a backside attack by the nucleophile on one of the epoxide carbons, leading to an inversion of stereochemistry at that center. libretexts.orgmasterorganicchemistry.com

However, for acid-catalyzed epoxide ring-opening, the reality is more of a continuum between these two extremes. libretexts.orgtestbook.com The transition state has significant SN1 character, with a developing positive charge on the more substituted carbon atom. libretexts.orgd-nb.info The C-O bond begins to break before the nucleophile attacks, but a full carbocation is not formed. libretexts.orgtestbook.com The nucleophile then attacks the more substituted carbon, which bears a greater degree of positive charge. libretexts.orgtestbook.com This attack still occurs from the backside, similar to an SN2 reaction, because the front side is blocked by the leaving group. libretexts.orgtestbook.com

The nature of the substituents on the epoxide ring plays a crucial role. For this compound, the presence of electron-withdrawing chlorine atoms can influence the stability of the potential carbocationic centers and thus the regioselectivity of the attack.

Base-Mediated Ring-Opening Mechanisms (SN2)

In the presence of a strong, basic nucleophile, the ring-opening of an epoxide proceeds via a classic SN2 mechanism. libretexts.orgmasterorganicchemistry.com Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first. The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. libretexts.orgmasterorganicchemistry.com

Key characteristics of the base-mediated ring-opening include:

Nucleophilic Attack: The reaction is initiated by the direct attack of a potent nucleophile. libretexts.org

Steric Hindrance: The nucleophile preferentially attacks the least sterically hindered carbon atom of the epoxide ring. libretexts.orglibretexts.orgmasterorganicchemistry.com

Stereochemistry: The reaction proceeds with an inversion of configuration at the site of attack, a hallmark of the SN2 mechanism. libretexts.orgmasterorganicchemistry.com

Leaving Group: The leaving group is an alkoxide anion, which is a poor leaving group. The inherent ring strain of the epoxide helps to drive the reaction forward. libretexts.org

For an unsymmetrical epoxide like this compound, the nucleophile would be expected to attack the carbon atom that is less sterically encumbered.

Regiochemical and Stereochemical Outcomes in Ring-Opening Processes

The regiochemistry and stereochemistry of the ring-opening of this compound are direct consequences of the reaction mechanism. libretexts.orgbyjus.com

Regiochemistry refers to which of the two epoxide carbons is attacked by the nucleophile. byjus.com

Acid-Catalyzed: The nucleophile attacks the more substituted carbon atom. This is because this carbon can better stabilize the developing positive charge in the SN1-like transition state. libretexts.orgtestbook.comd-nb.info

Base-Mediated: The nucleophile attacks the least substituted (least sterically hindered) carbon atom, consistent with an SN2 mechanism. libretexts.orglibretexts.orgmasterorganicchemistry.com

Stereochemistry describes the three-dimensional arrangement of the resulting product.

In both acid- and base-catalyzed ring-opening reactions, the attack of the nucleophile occurs from the side opposite to the C-O bond, resulting in an inversion of stereochemistry at the carbon atom that is attacked. libretexts.orgmasterorganicchemistry.com This leads to a trans relationship between the incoming nucleophile and the hydroxyl group formed from the epoxide oxygen. libretexts.orgtestbook.com

Polymerization Dynamics and Mechanistic Pathways

This compound, as a substituted epoxide, can undergo ring-opening polymerization (ROP) to form polyethers. This polymerization can be initiated by either cationic or anionic species.

Cationic Ring-Opening Polymerization (CROP) Initiatives

Cationic ring-opening polymerization (CROP) is a chain-growth polymerization that is initiated by an electrophile. ugent.be The process involves the formation of a cationic active center at the chain end, which then propagates by attacking another monomer molecule. mdpi.com

The initiation of CROP can be achieved using various electrophilic reagents, such as Brønsted acids, Lewis acids, or alkylating agents. mdpi.com For epoxides, the initiation typically involves the protonation of the epoxide oxygen or coordination with a Lewis acid, which activates the monomer for nucleophilic attack by another monomer unit. mdpi.com

The propagation step in CROP of epoxides proceeds via a nucleophilic attack of the oxygen atom of a monomer on the electrophilic carbon of the growing chain end, which is an oxonium ion. This attack results in the opening of the epoxide ring and the regeneration of the active center. mdpi.com The mechanism of propagation can have SN1 or SN2 character. mdpi.com

Anionic Ring-Opening Polymerization (AROP) Studies

Anionic ring-opening polymerization (AROP) is initiated by a nucleophile, typically a strong base. mdpi.comrsc.org The active species in AROP is an alkoxide, which is the growing chain end. mdpi.com

The initiation step involves the attack of the initiator on the epoxide monomer to form an initial alkoxide. nih.gov This alkoxide then acts as the nucleophile for the propagation step.

Propagation in AROP of epoxides involves the nucleophilic attack of the growing alkoxide chain end on the epoxide ring of a monomer molecule. mdpi.comnih.gov This is an SN2 reaction, where the attack generally occurs at the less substituted carbon of the epoxide due to steric factors. nih.gov The reaction results in the opening of the epoxide ring and the extension of the polymer chain, with the negative charge being transferred to the newly opened ring.

The living nature of AROP, when side reactions are minimized, allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov

Coordination-Insertion Polymerization Mechanisms

Coordination-insertion polymerization represents a powerful strategy for the synthesis of polyethers from oxirane monomers. This mechanism is characterized by the initial coordination of the epoxide's oxygen atom to a metal center of a catalyst, followed by the insertion of the monomer into a metal-alkyl or metal-alkoxide bond. researchgate.net The process is initiated by an active species, often generated by activating a metal complex with a co-catalyst. researchgate.net

The key steps in the coordination-insertion mechanism are:

Coordination: The Lewis acidic metal center of the catalyst coordinates to the oxygen atom of the this compound monomer. This coordination polarizes the C-O bonds of the epoxide ring, activating it for nucleophilic attack.

Insertion: The coordinated monomer is then inserted into the bond between the metal center and the growing polymer chain (or an initiator fragment). This step occurs via a nucleophilic attack from the polymer chain's terminal alkoxide group onto one of the epoxide's carbon atoms, leading to ring-opening and chain extension. researchgate.net The insertion typically proceeds with inversion of configuration at the attacked carbon center.

Propagation: The newly formed metal alkoxide at the chain end can then coordinate and react with another monomer molecule, repeating the process and leading to chain growth. uni-konstanz.de

A significant advantage of this mechanism is the ability to control the polymer's molecular weight, microstructure, and stereochemistry by carefully designing the catalyst's architecture. researchgate.net For substituted oxiranes, the regioselectivity of the ring-opening (i.e., which carbon of the epoxide is attacked) is a critical factor controlled by the steric and electronic properties of the catalyst and the monomer. uni-konstanz.de

Table 1: Potential Catalyst Systems for Coordination-Insertion Polymerization of Epoxides

| Catalyst Class | Metal Center Examples | Typical Co-catalyst/Initiator | Characteristics |

|---|---|---|---|

| Porphyrin Complexes | Aluminum (Al), Zinc (Zn) | Alcohol, Carboxylic Acid | Can provide living polymerization characteristics, allowing for block copolymer synthesis. |

| Salen Complexes | Cobalt (Co), Chromium (Cr) | Lewis acids, Onium salts | Highly active and can be tuned for stereoselective polymerization. |

| Double-Metal Cyanide (DMC) | Zinc (Zn), Cobalt (Co) | Polyether polyol | Commercially important for producing low unsaturation polyols; works via a cationic coordination mechanism. researchgate.net |

| Lanthanide Complexes | Yttrium (Y), Lanthanum (La) | Organometallic reagents | Show high activity and can polymerize sterically hindered epoxides. |

Chain Transfer and Termination Phenomena in Polymerization

In the context of ring-opening polymerization of this compound, chain transfer and termination are crucial events that influence the molecular weight, molecular weight distribution, and end-group functionality of the resulting polymer.

Chain Transfer: This process involves the termination of a growing polymer chain with the simultaneous initiation of a new chain. wikipedia.org It does not change the concentration of active centers but limits the molecular weight of the polymer. Common chain transfer reactions include:

Chain Transfer to Monomer: The active center of a growing chain abstracts an atom (e.g., a proton) from a monomer molecule. This terminates the existing chain and creates a new active species from the monomer, which can then initiate a new chain.

Chain Transfer to Solvent: If the polymerization is conducted in a solvent, the active chain end can react with the solvent, terminating the polymer and activating a solvent molecule to start a new chain. The choice of solvent is therefore critical to minimize this effect. acs.org

Chain Transfer to Agent: Specific chemical compounds, known as chain transfer agents (CTAs), can be intentionally added to the system to control molecular weight. google.com These agents react with the growing chain to terminate it and efficiently re-initiate polymerization.

Termination: This is a reaction that deactivates the growing chain end without initiating a new one, leading to a decrease in the concentration of active species. acs.org In cationic ring-opening polymerization, which is common for epoxides, termination can occur through several pathways:

Reaction with Counter-ion: The growing cationic chain end (an oxonium ion) can be terminated by reaction with its counter-ion.

Combination with another Active Center: Two growing chains can potentially react with each other, leading to deactivation. acs.org

Irreversible Reaction with Impurities: Protic impurities such as water or alcohols can act as potent terminating agents in cationic polymerization.

In living polymerization systems, termination and irreversible chain transfer are effectively suppressed, allowing polymer chains to grow until all monomer is consumed. acs.org

Table 2: Summary of Chain Transfer and Termination Events in Epoxide Polymerization

| Event | Description | Consequence |

|---|---|---|

| Chain Transfer | ||

| To Monomer | Active chain reacts with a monomer molecule to start a new chain. | Limits polymer molecular weight. |

| To Solvent | Active chain reacts with a solvent molecule. acs.org | Limits molecular weight; solvent choice is critical. |

| To Agent | Intentional addition of a CTA to control chain growth. google.com | Controls molecular weight and potentially end-group functionality. |

| Termination | ||

| Reaction with Counter-ion | The active cationic center is neutralized by its associated anion. | Permanent deactivation of the polymer chain. |

| Reaction with Impurities | Water, alcohols, or other nucleophilic impurities react with the active center. acs.org | Reduces the number of growing chains and lowers polymer yield. |

Transformation Reactions Leading to Complex Molecular Architectures

Beyond polymerization, the strained oxirane ring of this compound makes it a valuable intermediate for synthesizing a variety of more complex molecules through ring-opening and subsequent derivatization.

Rearrangement Reactions and Isomerization Pathways

Under specific conditions, this compound can undergo rearrangements and isomerizations to yield different structural isomers.

Rearrangement Reactions: Acid-catalyzed conditions can promote rearrangement of the epoxide. Protonation of the epoxide oxygen enhances the electrophilicity of the ring carbons. This can lead to the formation of a transient carbocationic intermediate, which can then rearrange to a more stable structure. bdu.ac.inmvpsvktcollege.ac.in Plausible pathways for this compound include:

Hydride or Chloride Shift: A 1,2-hydride shift or a 1,2-chloride shift from the dichloroethyl substituent to an adjacent carbocationic center on the ring could occur. This would be followed by deprotonation to yield an unsaturated alcohol or tautomerization to form a carbonyl compound, such as a ketone or an aldehyde. This is analogous to the Pinacol rearrangement mechanism seen in 1,2-diols. bdu.ac.in

Payne-type Rearrangement: While the classic Payne rearrangement involves the interconversion of 2,3-epoxy alcohols under basic conditions organicreactions.org, analogous rearrangements involving other intramolecular nucleophiles could be envisioned in derivatives of this compound.

Isomerization Pathways: Isomerization can refer to the interconversion of stereoisomers or constitutional isomers.

Cis-Trans Isomerization: The dichloroethyl group contains a C-C single bond, allowing for free rotation. However, if subsequent reactions were to introduce a double bond into this side chain, cis-trans (E/Z) isomerization could become a relevant pathway, potentially influenced by light or catalysts. chemrxiv.org

Radical-induced Isomerization: In the presence of radical initiators, isomerization of radical intermediates could occur. For instance, a radical formed on the carbon chain could undergo intramolecular hydrogen or chlorine atom shifts, leading to the formation of a more stable radical isomer before subsequent reactions take place. osti.gov

Coupling and Addition Reactions with Various Nucleophiles

The most characteristic reaction of epoxides, including this compound, is the nucleophilic ring-opening reaction. wikipedia.org Due to significant ring strain, the epoxide ring is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com The reaction generally proceeds via an S_N2 mechanism, resulting in the formation of a β-substituted alcohol. libretexts.org

Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.org For this compound, this would be the CH₂ carbon of the oxirane ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com

Under acidic conditions, the oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks, but the regioselectivity can shift towards the more substituted carbon, as this carbon can better stabilize the developing positive charge in the transition state. libretexts.org

Table 3: Nucleophilic Addition Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Product Structure (after protonation) | Product Class |

|---|---|---|---|

| Hydroxide (B78521) | NaOH / H₂O | HO-CH₂-CH(OH)-CHCl-CHCl₂ | A 1,2-diol derivative |

| Alkoxide | RO⁻Na⁺ / ROH | RO-CH₂-CH(OH)-CHCl-CHCl₂ | An alcohol-ether |

| Thiolate | RS⁻Na⁺ / RSH | RS-CH₂-CH(OH)-CHCl-CHCl₂ | An alcohol-thioether |

| Amine | RNH₂ | RNH-CH₂-CH(OH)-CHCl-CHCl₂ | An amino alcohol |

| Azide (B81097) | NaN₃ | N₃-CH₂-CH(OH)-CHCl-CHCl₂ | An azido (B1232118) alcohol |

| Cyanide | NaCN / H₂O | NC-CH₂-CH(OH)-CHCl-CHCl₂ | A hydroxy nitrile |

| Halide | MgBr₂ | Br-CH₂-CH(OH)-CHCl-CHCl₂ | A halohydrin |

| Organometallic | R-MgBr (Grignard) | R-CH₂-CH(OH)-CHCl-CHCl₂ | A secondary alcohol |

Derivatization Strategies for Functional Group Interconversion

The products from the nucleophilic ring-opening of this compound, which are primarily secondary alcohols, serve as versatile platforms for further chemical modification through functional group interconversion (FGI). scribd.com FGI is the process of converting one functional group into another, a fundamental strategy in organic synthesis. imperial.ac.uk

Key derivatization strategies for the resulting alcohol products include:

Oxidation: The secondary alcohol group can be oxidized to a ketone using a variety of reagents such as pyridinium (B92312) chlorochromate (PCC), or under Swern or Dess-Martin periodinane conditions. imperial.ac.uk

Conversion to Halides: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a halide ion (Cl⁻, Br⁻, I⁻) in an S_N2 reaction. ub.edu Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can directly convert the alcohol to the corresponding alkyl chloride or bromide. ub.edu

Esterification: Reaction with a carboxylic acid (Fischer esterification), acid chloride, or acid anhydride (B1165640) will convert the alcohol into an ester.

Etherification: The alcohol can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which can then react with an alkyl halide (Williamson ether synthesis) to form an ether.

Elimination: Treatment with a strong, non-nucleophilic base could induce elimination of the hydroxyl group (after conversion to a better leaving group) or one of the chlorine atoms to form an alkene, creating a site of unsaturation within the molecule.

Table 4: Functional Group Interconversion (FGI) of a Ring-Opened Product (Starting Material Example: 1-(1,2-dichloro-ethoxy)-3-hydroxy-propane, from reaction with hydroxide)

| FGI Reaction | Reagent(s) | Resulting Functional Group | Product Example |

|---|---|---|---|

| Oxidation | PCC, CH₂Cl₂ | Ketone | 1-(1,2-dichloro-ethoxy)-3-oxo-propane |

| Tosylation & Halogenation | 1. TsCl, pyridine; 2. NaBr | Alkyl Bromide | 1-(1,2-dichloro-ethoxy)-3-bromo-propane |

| Esterification | Acetic Anhydride, pyridine | Ester | 3-(1,2-dichloro-ethoxy)propyl acetate |

| Etherification | 1. NaH; 2. CH₃I | Ether | 1-(1,2-dichloro-ethoxy)-3-methoxy-propane |

Computational and Theoretical Chemistry of 2 1,2 Dichloroethyl Oxirane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. cecam.org It is particularly effective for studying reaction mechanisms by calculating the energies of reactants, transition states, and products. mdpi.com For 2-(1,2-dichloroethyl)oxirane, DFT can be applied to model various reaction pathways, such as its characteristic ring-opening reactions initiated by nucleophiles.

Researchers can use DFT to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. nih.gov This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy barrier of the reaction. For instance, in the nucleophilic ring-opening of this compound, DFT calculations can predict whether a nucleophile will preferentially attack the C1 or C2 carbon of the oxirane ring. These calculations can model the influence of different solvents, which can affect reaction selectivity and rates. tuwien.at By comparing the activation energies for different pathways, a prediction of the major reaction product can be made. mdpi.com

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Ring-Opening Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (C1 attack) | Nucleophile attacking the C1 carbon of the oxirane | +18.5 |

| Transition State (C2 attack) | Nucleophile attacking the C2 carbon of the oxirane | +21.2 |

| Product (from C1 attack) | Ring-opened product from C1 attack | -10.3 |

| Product (from C2 attack) | Ring-opened product from C2 attack | -9.8 |

| Note: Data are hypothetical and for illustrative purposes only. |

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a computational tool used to analyze the activation barriers of chemical reactions. wikipedia.org The model deconstructs the potential energy of a reaction into two key components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). ub.edu The strain energy is the energy required to deform the reactants from their equilibrium geometry into the geometry they adopt at the transition state, while the interaction energy accounts for the stabilizing interactions (like orbital and electrostatic interactions) between the deformed reactants. wikipedia.orgub.edu

In the context of the ring-opening of this compound, ASM can provide a detailed explanation for the regioselectivity of nucleophilic attack. universiteitleiden.nl The analysis would involve calculating the strain associated with distorting the epoxide ring and the dichloroethyl side chain, as well as the interaction energy between the epoxide and the incoming nucleophile along the reaction coordinate. researchgate.net A lower activation barrier for attack at one carbon versus the other can be rationalized by a more favorable combination of less destabilizing strain and more stabilizing interaction energy. universiteitleiden.nl For example, the analysis can reveal whether the preference for a specific reaction pathway is governed by steric (Pauli) repulsion or by more favorable orbital interactions between the nucleophile and the epoxide. universiteitleiden.nl

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. irjweb.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE_gap) is a critical parameter; a small gap generally indicates high chemical reactivity and low kinetic stability. researchgate.net

For this compound, the location and energy of the LUMO would indicate the most probable sites for nucleophilic attack. Due to the electronegativity of the oxygen atom and the strain of the three-membered ring, the LUMO is expected to be localized on the C-O antibonding orbitals of the epoxide ring. The electron-withdrawing dichloroethyl group would further lower the LUMO energy, enhancing the molecule's electrophilicity.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. ajchem-a.cominformaticsjournals.co.in These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A larger energy gap corresponds to a harder, less reactive molecule. irjweb.com

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ. mdpi.com

Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η). mdpi.com

Table 2: Illustrative Global Chemical Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Hypothetical Value (eV) | Implication |

| HOMO Energy | E_HOMO | - | -10.8 | Moderate electron-donating ability |

| LUMO Energy | E_LUMO | - | -1.2 | High electron-accepting ability |

| Energy Gap | ΔE_gap | E_LUMO - E_HOMO | 9.6 | High kinetic stability |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 4.8 | Relatively hard molecule |

| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | 6.0 | High tendency to attract electrons |

| Electrophilicity Index | ω | μ² / (2η) | 3.75 | Strong electrophile |

| Note: Values are hypothetical, based on principles from computational studies of similar molecules, and serve for illustrative purposes. researchgate.net |

Activation Strain Analysis in Ring-Opening Processes

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes and intermolecular interactions. wustl.edunih.gov

For this compound, MD simulations can be employed to explore its conformational landscape. The dichloroethyl side chain can rotate around the C-C single bond, leading to various conformers (rotational isomers). MD simulations can determine the relative populations and energies of these conformers and the energy barriers for interconversion between them. This is crucial because the reactivity of the molecule can be dependent on its conformation at the moment of reaction.

Furthermore, MD simulations are invaluable for studying the molecule's interactions with its environment, such as solvent molecules or other reactants. arxiv.orgulakbim.gov.tr By explicitly modeling the surrounding molecules, simulations can reveal details about solvation shells, hydrogen bonding (if applicable), and how intermolecular forces might influence the orientation of an approaching nucleophile, thereby affecting the reaction pathway. nih.gov

Mechanistic Predictions and Validation through Theoretical Modeling

Theoretical modeling serves as a powerful tool for predicting and validating reaction mechanisms. rivm.nl By integrating results from various computational methods, a comprehensive picture of a proposed reaction pathway can be constructed. For this compound, theoretical models can predict the outcomes of reactions like nucleophilic substitution, elimination, or rearrangement.

A typical workflow involves:

Proposing Pathways: Based on established chemical principles, several plausible reaction mechanisms are proposed. nih.gov

Quantum Chemical Calculations (DFT): The potential energy surfaces for these pathways are calculated to identify transition states and intermediates. The calculated activation energies help to determine the most kinetically favorable path. mdpi.com

Analysis of Reactivity: FMO analysis and global reactivity descriptors pinpoint the most reactive sites on the molecule, supporting or refuting the proposed points of initial attack.

Stereochemical and Regiochemical Outcomes: Activation strain analysis can be used to rationalize why one regioisomer or stereoisomer is formed preferentially over another. universiteitleiden.nl

Solvent and Dynamic Effects: MD simulations can be used to assess how conformational flexibility and solvent interactions might influence the reaction.

The predictions from these theoretical models can then be compared with experimental results, if available, to validate the proposed mechanism. This synergy between theory and experiment is a cornerstone of modern chemical research.

Structure-Reactivity Relationships from a Computational Perspective

Computational chemistry provides a quantitative basis for understanding structure-reactivity relationships. scribd.com For this compound, these relationships connect its specific structural features to its predicted chemical behavior.

Key computational insights into its structure-reactivity profile include:

Oxirane Ring Strain: The three-membered ring is inherently strained. Computational models quantify this strain energy and show how it contributes to the molecule's reactivity by providing a thermodynamic driving force for ring-opening reactions.

Electronegativity of Substituents: The two chlorine atoms are strongly electron-withdrawing. DFT calculations of the charge distribution (e.g., Mulliken or NBO charge analysis) would show that the chlorine atoms induce a partial positive charge on the adjacent carbon atoms. This electronic effect makes the carbons of the oxirane ring more electrophilic and thus more susceptible to nucleophilic attack. saarj.com

Regioselectivity: The substitution pattern dictates the regioselectivity of ring-opening. Computational models like DFT and Activation Strain Analysis can predict which of the two epoxide carbons is more likely to be attacked. The outcome depends on a delicate balance between steric hindrance from the bulky dichloroethyl group and the electronic activation at each carbon. researchgate.net

Conformational Effects: The flexibility of the dichloroethyl side chain, as explored by MD simulations, can influence the accessibility of the reactive sites on the epoxide ring, thereby affecting reaction rates and selectivity. nih.gov

By systematically modifying the structure in silico (e.g., changing substituents) and calculating the resulting changes in reactivity descriptors and activation energies, computational chemists can build robust models that predict the chemical behavior of a wide range of related compounds. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Characterization

Spectroscopic Techniques for Elucidating Reaction Intermediates and Products

Spectroscopy is a cornerstone in the study of chemical reactions involving 2-(1,2-Dichloroethyl)oxirane, providing detailed insight into the molecular structure of both stable products and fleeting intermediates. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer a unique window into the molecular world.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure and stereochemistry of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information about the connectivity and spatial arrangement of atoms.

In chiral molecules like this compound, protons on a CH₂ group adjacent to a stereocenter can become diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts in the ¹H NMR spectrum. masterorganicchemistry.com This non-equivalence arises because the two protons have a diastereomeric relationship to the chiral center. masterorganicchemistry.com For epoxides specifically, protons on the oxirane ring typically resonate in the range of 2.5 to 3.5 ppm in ¹H NMR spectra. libretexts.org The adjacent carbons in the epoxide ring appear in the 40-60 ppm region of the ¹³C NMR spectrum. libretexts.org The presence of electron-withdrawing chlorine atoms would be expected to shift these signals further downfield.

The relative stereochemistry of the dichloroethyl side chain and its orientation relative to the oxirane ring can be determined by analyzing coupling constants (J-values) and through advanced 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are close to each other, which is invaluable for confirming stereochemical assignments in rigid molecular systems. wordpress.com For instance, the stereochemical outcome of epoxide opening reactions, which can proceed with either retention or inversion of configuration, is routinely determined by detailed ¹H NMR analysis of the products. ethz.ch

Table 1: Predicted NMR Chemical Shift Ranges for this compound This table presents generalized, predicted chemical shift ranges based on typical values for similar functional groups. Actual values can vary based on solvent and specific stereoisomer.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| ¹H | Oxirane Ring Protons | 2.5 - 4.0 | Typical epoxide range (2.5-3.5 ppm), shifted downfield by adjacent chloro-substituted carbon. libretexts.org |

| ¹H | Dichloroethyl Protons (CHCl) | 4.0 - 5.5 | Methine protons attached to chlorine atoms are significantly deshielded. |

| ¹³C | Oxirane Ring Carbons | 40 - 65 | Typical epoxide carbon range (40-60 ppm), shifted downfield by electronegative substituents. libretexts.org |

| ¹³C | Dichloroethyl Carbons | 55 - 75 | Carbons bonded to chlorine atoms experience strong deshielding. |

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for identifying its structural components through fragmentation analysis. In electron ionization (EI) mass spectrometry, the molecule is ionized to a radical cation (the molecular ion, M⁺˙), which can then break apart into smaller, charged fragments.

A key feature in the mass spectrum of a chlorinated compound is the presence of isotopic peaks. Chlorine naturally exists as two stable isotopes: ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance). chemguide.co.uk For a molecule containing two chlorine atoms, like this compound, this results in a distinctive pattern for the molecular ion peak. There will be a primary peak (M⁺), a peak at two mass units higher (M+2) that is about two-thirds the intensity of the M⁺ peak, and a peak at four mass units higher (M+4) that is about one-tenth the intensity of the M⁺ peak. chemguide.co.ukwhitman.edu

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for organic molecules include the cleavage of bonds adjacent to functional groups (alpha-cleavage) to form stable carbocations or radicals. libretexts.orgtutorchase.com For this compound, likely fragmentation would involve the loss of a chlorine atom, cleavage of the C-C bond between the oxirane ring and the side chain, or ring-opening fragmentation. Fragments containing chlorine will also exhibit the characteristic 3:1 isotope pattern for M⁺ and M+2 peaks, aiding in their identification. chemguide.co.uk

Table 2: Predicted Characteristic Mass Spectrometry Peaks for this compound (C₄H₆Cl₂O) Predictions are based on isotopic abundances and common fragmentation patterns.

| m/z Value | Proposed Ion/Fragment | Significance |

|---|---|---|

| 140, 142, 144 | [C₄H₆Cl₂O]⁺˙ | Molecular ion (M⁺) cluster, showing the characteristic M, M+2, M+4 pattern for a dichloro-compound. whitman.edu |

| 105, 107 | [C₄H₆ClO]⁺ | Loss of a chlorine atom ([M-Cl]⁺). |

| 91, 93 | [C₃H₄Cl]⁺ | Cleavage of the bond between the side chain and the oxirane ring with charge on the chloroethyl fragment. |

| 63, 65 | [C₂H₄Cl]⁺ | Fragment containing one chlorine atom. dtic.mil |

| 43 | [C₂H₃O]⁺ | Fragment corresponding to the oxirane ring after side-chain cleavage. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the key functional groups are the epoxide (oxirane) ring and the carbon-chlorine bonds.

The epoxide ring has several characteristic vibrations:

Asymmetric C-O-C stretch: A strong absorption typically found in the 950–810 cm⁻¹ range. spectroscopyonline.com

Symmetric C-O-C stretch (ring breathing): A band located between 880–750 cm⁻¹. spectroscopyonline.com

Symmetric ring breathing vibration: A peak often observed around 1280–1230 cm⁻¹. spectroscopyonline.comresearchgate.net

The presence of these three peaks, particularly the intense signals between 950 and 750 cm⁻¹, is a strong indicator of an epoxide ring. spectroscopyonline.com The carbon-chlorine (C-Cl) stretching vibrations typically appear in the fingerprint region of the spectrum, usually between 800 and 600 cm⁻¹. The exact position can be influenced by the molecular structure. The absence of strong absorptions for hydroxyl (O-H, ~3200-3700 cm⁻¹) or carbonyl (C=O, ~1650-1800 cm⁻¹) groups helps to confirm the epoxide structure. oregonstate.edu

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2900 - 3050 | C-H Stretch | Alkyl and Epoxide C-H |

| 1280 - 1230 | Symmetric Ring Breathing | Epoxide Ring |

| 950 - 810 | Asymmetric C-O-C Stretch | Epoxide Ring |

| 880 - 750 | Symmetric C-O-C Stretch | Epoxide Ring |

| 800 - 600 | C-Cl Stretch | Alkyl Halide |

Mass Spectrometry (MS) for Molecular and Fragment Identification

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique works by diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice.

For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the relative and absolute configuration of all stereocenters. While obtaining suitable crystals of a liquid or low-melting-point solid like an epoxide can be challenging, it is often possible to create a solid derivative suitable for analysis. researchgate.net The presence of heavy atoms like chlorine can be advantageous, as they scatter X-rays more strongly, which can simplify the process of solving the crystal structure. nih.gov This method provides incontrovertible proof of the stereochemical assignments initially proposed by other techniques like NMR. ethz.ch

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, which can exist as multiple stereoisomers and may be present in a complex mixture of reactants and byproducts, chromatographic methods are essential for isolating pure isomers and verifying the purity of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like chlorinated epoxides. chromatographyonline.com

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds in the mixture separate based on their boiling points and their relative affinities for the stationary phase. chromatographyonline.com Different isomers of this compound, having slightly different physical properties, can often be separated under optimized GC conditions. tandfonline.comacs.org The use of specialized GC columns, such as those with different polarities (e.g., a 5% phenyl column versus a 50% cyanopropylphenyl column), can be employed to achieve the separation of closely related isomers. chromatographyonline.com

As each separated component exits the GC column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a molecular fingerprint, allowing for the confident identification of each compound. This makes GC-MS an ideal tool for analyzing reaction mixtures to identify this compound, quantify its purity, and identify any related impurities or byproducts. osti.gov

Advanced Microscopy and Surface Analysis for Mechanistic Insights (e.g., TEM, AFM, SIMS for mechanistic understanding of catalytic processes)

While specific studies employing advanced microscopy and surface analysis techniques directly on this compound are not extensively documented in publicly available literature, the application of these methodologies to related epoxide chemistries provides a robust framework for understanding their potential in elucidating catalytic mechanisms. Techniques such as Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and Secondary Ion Mass Spectrometry (SIMS) are indispensable for probing the catalyst structure, surface morphology, and the intricate interactions at the catalyst-reactant interface that govern the transformation of chlorinated epoxides.

Transmission Electron Microscopy (TEM)

TEM is a powerful tool for the atomic-scale characterization of heterogeneous catalysts used in epoxide reactions. It provides critical information on the size, shape, dispersion, and morphology of catalyst nanoparticles, which are crucial factors in determining catalytic activity and selectivity.

Catalyst Morphology: In studies involving catalysts for epoxide transformations, such as the cycloaddition of CO2, TEM has been used to confirm the free-standing, sheet-like morphologies of nanosheet catalysts. nih.gov For polymer-heterogenized catalysts, TEM analysis can probe the compositional homogeneity and surface topography, revealing aggregates of polydisperse spherical particles. mdpi.com

In-Situ Analysis: The development of in-situ TEM, which allows for the observation of catalysts under reaction-conducive gas or liquid environments, offers a dynamic view of the catalytic process. This enables researchers to directly visualize structural changes in the catalyst, such as sintering or restructuring, during the catalytic cycle of epoxide reactions, providing a direct link between catalyst structure and performance.

Table 1: TEM Applications in Characterizing Catalysts for Epoxide Reactions

| Catalyst Characteristic | Information Provided by TEM | Relevance to Catalytic Mechanism |

|---|---|---|

| Particle Size and Distribution | Measures the dimensions of active phase nanoparticles and their spread across the support. | Affects the number of available active sites and can influence reaction rates and selectivity in epoxide transformations. |

| Morphology and Faceting | Visualizes the shape (e.g., nanosheets, spheres, rods) and exposed crystal facets of the catalyst. nih.gov | Different crystal facets can exhibit varied reactivity for epoxide adsorption and ring-opening. |

| Catalyst Support Interaction | Reveals the interface between the active metallic particles and the oxide support. | Strong metal-support interactions can alter the electronic properties of the catalyst, impacting its interaction with the epoxide. |

| Structural Changes (In-Situ) | Observes real-time changes like particle agglomeration or phase transformation under reaction conditions. | Provides direct evidence for catalyst deactivation mechanisms or the formation of active phases during reaction. |

Atomic Force Microscopy (AFM)

AFM is a premier technique for characterizing the three-dimensional topography of surfaces at the nanoscale without the need for high vacuum. In the context of catalysis, it provides insights into the surface roughness and morphology of both the catalyst and substrates modified by epoxide reactions.

Catalyst Surface Topography: AFM can be used to investigate the surface morphology of catalysts, revealing features that influence reactivity. nih.gov For instance, in the functionalization of graphene oxide via its epoxide groups, AFM is used to characterize the resulting material. frontiersin.org

Surface-Initiated Reactions: The technique is highly effective for monitoring surface-initiated polymerizations where an epoxide may be a monomer or a functional group on the polymer. AFM can track the topographical changes as a polymer film grows or is modified, such as in the surface-initiated ring-opening metathesis polymerization followed by epoxidation of the resulting polymer. nih.gov

Probing Surface Forces: Beyond imaging, AFM can measure the forces between the probe tip and the sample surface, providing information on properties like surface charge and hydrophilicity, which are critical in catalytic reactions occurring at solid-liquid interfaces. utexas.edu

Table 2: AFM Analysis for Mechanistic Insights in Epoxide-Related Processes

| AFM Measurement | Information Obtained | Mechanistic Implication |

|---|---|---|

| Topographic Imaging | Surface roughness, feature height and distribution, catalyst morphology. nih.gov | Correlates surface structure with catalytic activity; visualizes catalyst deposition and dispersion on a support. |

| Phase Imaging | Maps variations in material properties like adhesion and viscoelasticity. | Can distinguish between different components on a catalyst surface or identify regions of a polymer film modified by an epoxide reaction. |

| Force Spectroscopy | Measures interaction forces (e.g., electrostatic, van der Waals) between the tip and surface. utexas.edu | Helps understand the adsorption of charged or polar reactants like epoxides onto a catalyst surface. |

| Real-Time Imaging | Monitors morphological changes on a surface during a reaction (e.g., film growth, etching). nih.gov | Provides kinetic information about surface-confined reactions and catalyst-induced surface modifications. |

Secondary Ion Mass Spectrometry (SIMS)

SIMS is an exceptionally surface-sensitive analytical technique capable of providing detailed elemental and molecular information from the outermost nanometer of a material. tascon.eumpg.de This makes it uniquely suited for directly probing the species involved in a surface catalytic reaction, offering profound mechanistic insights. Time-of-Flight (ToF-SIMS) is an advanced version that allows for high mass resolution imaging and analysis of complex molecular fragments. tascon.euncsu.edu

Surface Reactant and Intermediate Identification: SIMS can detect the presence of adsorbed reactants, reaction intermediates, and products on a catalyst surface. acs.org For a reaction involving this compound, SIMS could hypothetically be used to identify the parent molecule adsorbed on the catalyst, fragments corresponding to the ring-opened species, and subsequent reaction products. This would provide direct evidence for the reaction pathway.

Understanding Promoter/Poison Effects: The role of chlorine in catalysis, which is highly relevant for a dichloro-epoxide, can be studied with SIMS. In ethylene (B1197577) epoxidation over silver catalysts, chlorine is a known promoter that enhances selectivity. mdpi.commpg.de SIMS can map the distribution of chlorine on the catalyst surface and help elucidate its electronic or geometric effects on the active sites. tascon.eu Conversely, it can identify surface poisons that lead to catalyst deactivation.

Depth Profiling and 3D Imaging: By combining ToF-SIMS with an ion sputtering beam, it is possible to perform depth profiling to analyze the composition of thin films or catalyst layers. tascon.eu This is useful for characterizing catalyst preparation or understanding deactivation processes where contaminants penetrate below the immediate surface. In-situ heating experiments combined with ToF-SIMS can even track the diffusion of elements and compounds during solid-state reactions in real time. nih.gov

Table 3: Hypothetical ToF-SIMS Analysis for the Catalytic Reaction of this compound

| Detected Ion/Fragment | Hypothetical m/z | Potential Mechanistic Interpretation |

|---|---|---|

| Adsorbed Parent Molecule (M) | ~141 | Evidence of reactant adsorption on the catalyst surface. Its surface coverage could be correlated with reaction conditions. |

| Ring-Opened Intermediate | Varies | Detection of fragments consistent with the cleavage of a C-O bond in the oxirane ring would confirm the primary catalytic step. |

| Dechlorinated Fragments | Varies | Indicates a reaction pathway involving C-Cl bond cleavage, revealing the role of the chlorine substituents in the mechanism. |

| Catalyst-Adsorbate Complexes | M + Catalyst Atom | Directly identifies the active site to which the epoxide or its derivatives are bound. |

| Surface Contaminants (e.g., coke) | CxHy clusters | Identifies species responsible for catalyst deactivation by blocking active sites. tascon.eu |

Exploration of 2 1,2 Dichloroethyl Oxirane As a Synthon in Complex Molecule Synthesis

Precursor Role in the Synthesis of Chiral Building Blocks

The presence of multiple stereocenters in 2-(1,2-dichloroethyl)oxirane makes it an attractive starting point for the synthesis of chiral building blocks, which are crucial in the development of pharmaceuticals and other biologically active compounds. ambeed.com The inherent chirality of the oxirane ring, coupled with the two stereocenters on the dichloroethyl side chain, offers a platform for generating a variety of stereochemically defined structures.

The epoxide ring is susceptible to stereospecific ring-opening reactions with a range of nucleophiles. By carefully selecting the nucleophile and reaction conditions, chemists can control the regioselectivity and stereoselectivity of the ring-opening, leading to the formation of specific enantiomers or diastereomers of functionalized alcohols. For instance, the reaction with a chiral amine can yield a specific diastereomer of an amino alcohol, a valuable precursor for many natural products and medicinal agents.

Furthermore, the dichlorinated ethyl group can undergo a variety of transformations. Selective dehalogenation or substitution of the chlorine atoms can introduce new functional groups with controlled stereochemistry. For example, reduction of one or both chlorine atoms can lead to chiral monochloro or de-chlorinated alcohols. These transformations, when performed in a stereocontrolled manner, allow for the synthesis of a library of chiral building blocks from a single starting material.

The following table summarizes potential chiral building blocks accessible from this compound and the types of reactions that could be employed for their synthesis.

| Target Chiral Building Block | Key Transformation(s) | Potential Applications |

| Chiral Amino Alcohols | Stereoselective ring-opening with chiral amines | Synthesis of chiral ligands, catalysts, and pharmaceutical intermediates |

| Chiral Diols | Stereoselective hydrolysis or dihydroxylation | Synthesis of natural products and complex organic molecules |

| Chiral Haloalcohols | Regioselective ring-opening with halide nucleophiles | Precursors for further functionalization and cross-coupling reactions |

| Chiral Azidoalcohols | Ring-opening with azide (B81097) nucleophiles | Synthesis of amino sugars and other nitrogen-containing compounds |

The ability to generate a diverse set of chiral synthons from this compound underscores its potential as a valuable tool in asymmetric synthesis. ambeed.com

Applications in the Formation of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the structural core of many pharmaceuticals, agrochemicals, and materials. uou.ac.in The strained three-membered ring of this compound makes it a reactive electrophile, readily participating in ring-opening reactions with various nucleophiles to form larger, more stable heterocyclic systems. britannica.comwikipedia.org

The reaction of this compound with dinucleophiles is a powerful strategy for the one-pot synthesis of heterocycles. For example, reaction with a compound containing both an amine and a hydroxyl group can lead to the formation of morpholine (B109124) derivatives. Similarly, reaction with a hydrazine (B178648) derivative could yield pyrazolidine (B1218672) or other nitrogen-containing heterocycles.

The dichloroethyl side chain also offers opportunities for intramolecular cyclization reactions. Following the initial ring-opening of the epoxide, one of the chlorine atoms can act as a leaving group in a subsequent intramolecular nucleophilic substitution, leading to the formation of a new ring. The size and nature of the resulting heterocycle can be controlled by the choice of the initial nucleophile and the reaction conditions. For instance, an initial reaction with a thiol could be followed by an intramolecular S-alkylation to form a thietane (B1214591) or a larger sulfur-containing ring.

Some examples of heterocyclic systems that could be synthesized from this compound are presented in the table below.

| Heterocyclic System | Synthetic Strategy | Potential Significance |

| Dioxolanes | [3+2] cycloaddition with aldehydes or ketones rsc.org | Chiral auxiliaries, protecting groups, and components of biologically active molecules |

| Oxazolidines | Reaction with amino alcohols | Precursors for chiral ligands and pharmaceuticals |

| Tetrahydrofurans | Intramolecular cyclization following epoxide opening | Common structural motif in natural products |

| 1,2,4-Oxadiazolines | Reaction with amidoximes researchgate.net | Building blocks for various medicinal agents |

| 3,6-Dihydro-2H-1,2-oxazines | Reaction with α,β-unsaturated nitrones researchgate.net | Versatile intermediates in organic synthesis |

The dual reactivity of this compound, combining the electrophilicity of the epoxide with the latent reactivity of the chlorinated side chain, provides a rich platform for the construction of a wide array of valuable heterocyclic compounds.

Strategies for Constructing Polymeric Materials with Defined Architectures

The development of polymeric materials with precisely controlled structures is essential for creating advanced materials with tailored properties. nih.gov Epoxides, such as this compound, are valuable monomers for ring-opening polymerization (ROP), a process that can lead to the formation of polyethers. The presence of the dichloroethyl side chain in this monomer offers unique opportunities for creating functional polymers with defined architectures.

Cationic or anionic ROP of this compound can produce linear polyethers with pendant dichloroethyl groups. These chlorine atoms can serve as reactive handles for post-polymerization modification. For example, they can be substituted with various functional groups to introduce new properties to the polymer, such as hydrophilicity, biocompatibility, or specific binding capabilities. This approach allows for the creation of a library of functional polymers from a single parent polymer.

Furthermore, the dichloroethyl groups can be used to create cross-linked polymer networks. By reacting the pendant chlorine atoms with difunctional or multifunctional cross-linking agents, it is possible to form three-dimensional polymer structures. The density and nature of the cross-links can be controlled by the amount of cross-linker used and the reaction conditions, allowing for the tuning of the mechanical and thermal properties of the resulting material.

The table below outlines some strategies for utilizing this compound in polymer synthesis.

| Polymer Architecture | Synthetic Strategy | Potential Properties and Applications |

| Linear Functional Polyethers | Ring-opening polymerization followed by post-polymerization modification | Tunable solubility, stimuli-responsive behavior, drug delivery carriers |

| Cross-linked Polymer Networks | Ring-opening polymerization followed by cross-linking of pendant chloro groups | Enhanced mechanical strength, thermal stability, shape-memory materials |

| Graft Copolymers | Use of the pendant chloro groups as initiation sites for "grafting from" polymerization | Combination of different polymer properties, compatibilizers for polymer blends |

| Block Copolymers | Sequential monomer addition in a living polymerization system | Self-assembly into ordered nanostructures, thermoplastic elastomers |

The ability to control both the polymer backbone through ROP and the side-chain functionality through the reactive chlorine atoms makes this compound a promising monomer for the design and synthesis of advanced polymeric materials. mdpi.comlatep.es

Bio-Inspired Synthesis and Biomimetic Transformations Utilizing the Oxirane Moiety

Nature often employs enzymatic catalysis to perform highly selective and efficient chemical transformations. nih.gov Bio-inspired synthesis seeks to mimic these natural processes in the laboratory to achieve similar levels of control and efficiency. acs.org The oxirane moiety of this compound is a key functional group that can participate in biomimetic transformations, particularly those mimicking the action of epoxide hydrolases.